molecular formula C23H35FN6O4 B1675803 Lysyl-5-fluorotryptophyl-lysine CAS No. 96914-16-8

Lysyl-5-fluorotryptophyl-lysine

Cat. No.: B1675803
CAS No.: 96914-16-8
M. Wt: 478.6 g/mol
InChI Key: VJVZKOMQEQQESV-IHPCNDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl-5-fluorotryptophyl-lysine is a synthetic tripeptide featuring a fluorinated tryptophan residue flanked by lysine residues. This compound is of interest in biochemical research, particularly in studies involving peptide-based therapeutics, enzyme-substrate interactions, and fluorinated biomolecule analogs.

Properties

CAS No.

96914-16-8

Molecular Formula

C23H35FN6O4

Molecular Weight

478.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H35FN6O4/c24-15-7-8-18-16(12-15)14(13-28-18)11-20(30-21(31)17(27)5-1-3-9-25)22(32)29-19(23(33)34)6-2-4-10-26/h7-8,12-13,17,19-20,28H,1-6,9-11,25-27H2,(H,29,32)(H,30,31)(H,33,34)/t17-,19-,20-/m0/s1

InChI Key

VJVZKOMQEQQESV-IHPCNDPISA-N

SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lys-F-Trp-Lys
lysyl-5-fluorotryptophyl-lysine
lysyl-5-fluorotryptophyl-lysine, (D)-isomer
Tri (D)
Tri (L)

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

Property 5-Fluorotryptophan (Hypothetical) 5-Methoxytryptamine
Electron Effects Electron-withdrawing (-F) Electron-donating (-OCH3)
Hydrophobicity Increased Moderate
Enzymatic Stability Likely enhanced Variable
2.2 Lysine-Containing Peptides

Lysine residues contribute to peptide solubility and charge interactions. For example:

  • Lysyl oxidase () contains tightly bound copper essential for catalytic activity, emphasizing the role of lysine in metalloenzyme coordination .
  • DL-2-Methylserine hydrate (CAS RN: 3398-40-1) demonstrates how structural modifications (e.g., methylation) affect solubility and melting points .

Comparison with Lysyl-5-fluorotryptophyl-lysine :

Property This compound (Hypothetical) Lysyl Oxidase (Native)
Metal Interaction Unlikely (fluorine disrupts coordination) Cu²⁺-dependent catalysis
Thermal Stability High (due to fluorination) Moderate (denatures in urea)
Enzymatic Degradation Resistant (fluorine hinders proteases) Susceptible (natural peptide)

Research Findings and Limitations

  • Catalytic Activity : Fluorinated peptides like this compound are hypothesized to lack metal-binding activity compared to lysyl oxidase, which requires copper for amine oxidation .
  • Synthetic Challenges: Fluorinated peptides often require specialized synthesis protocols, as seen in the handling of methylseleno-L-cysteine (CAS RN: 26046-90-2), which demands controlled conditions to preserve reactive groups .

Q & A

Q. What are the recommended methodologies for synthesizing Lysyl-5-fluorotryptophyl-lysine, and how can purity be optimized?

Solid-phase peptide synthesis (SPPS) is commonly used for fluorinated peptides. Fluorotryptophan incorporation requires protected derivatives to prevent side reactions. Post-synthesis, reversed-phase HPLC with UV detection (e.g., at 280 nm for aromatic residues) ensures purity. For fluorinated analogs, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying structural fidelity . To optimize purity, iterative coupling steps with activated esters (e.g., HATU/DIPEA) and orthogonal deprotection strategies are advised .

Q. How should researchers design stability studies for this compound under physiological conditions?

Stability assays should mimic physiological pH (7.4), temperature (37°C), and enzymatic environments (e.g., serum proteases). Use LC-MS to track degradation products over time. Include controls with non-fluorinated analogs to assess fluorination’s impact on stability. Data should be analyzed using kinetic models (e.g., first-order decay) to quantify half-life .

Q. What analytical techniques are most effective for characterizing this compound’s secondary structure?

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helical or β-sheet content. Pair this with molecular dynamics simulations to correlate structural features with fluorination effects. NMR spectroscopy (e.g., 19F^{19}\text{F}-NMR) provides residue-specific conformational data, particularly for fluorinated side chains .

Advanced Research Questions

Q. How can fluorination at the 5-position of tryptophan influence this compound’s interactions with lipid bilayers or enzymes?

Fluorination alters hydrophobicity and steric bulk, affecting membrane penetration or enzyme binding. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) to target proteins. Compare with non-fluorinated analogs to isolate fluorination effects. Molecular docking studies can predict steric clashes or favorable interactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic meta-analysis using databases like Scopus or PubMed, filtering by experimental conditions (e.g., assay type, concentration ranges). Apply statistical tools (e.g., Cohen’s dd) to quantify effect size heterogeneity. Replicate key experiments with standardized protocols (e.g., uniform cell lines, buffer conditions) to isolate variables .

Q. How can researchers validate the role of this compound in enzyme inhibition using kinetic assays?

Perform Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor levels. Plot Lineweaver-Burk curves to distinguish competitive/non-competitive inhibition. Use fluorogenic substrates (e.g., AMC-tagged peptides) for real-time fluorescence monitoring. Validate reversibility via dialysis or dilution assays .

Q. What computational methods are suitable for predicting this compound’s conformational dynamics in aqueous vs. membrane environments?

Run all-atom molecular dynamics (MD) simulations using force fields optimized for fluorinated residues (e.g., CHARMM36). Compare solvent-accessible surface area (SASA) and hydrogen-bonding patterns in water vs. lipid bilayers. Validate predictions with experimental data from CD or neutron scattering .

Methodological Best Practices

  • Literature Review : Use Scopus or PubMed with advanced filters (e.g., document type: article/review; subject area: chemistry) to avoid biased sampling .
  • Data Reproducibility : Archive raw data (e.g., NMR spectra, kinetic curves) on platforms like OSF, ensuring metadata includes experimental conditions and software versions .
  • Conflict Resolution : Apply the STREGA guidelines for reporting fluorinated compound studies, emphasizing synthesis protocols and analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lysyl-5-fluorotryptophyl-lysine
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Lysyl-5-fluorotryptophyl-lysine

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